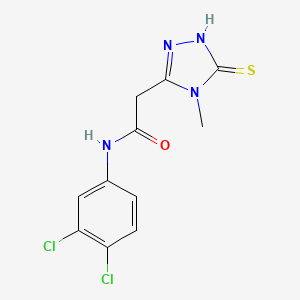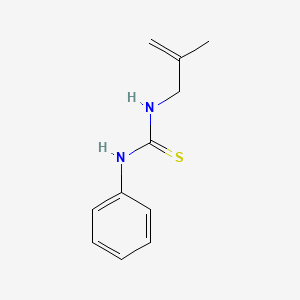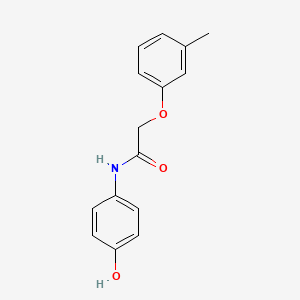![molecular formula C18H23N3O2S B5870826 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4,6-dimethyl-2-pyridinyl)thiourea](/img/structure/B5870826.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4,6-dimethyl-2-pyridinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4,6-dimethyl-2-pyridinyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as DMPTU and belongs to the class of thiourea derivatives. DMPTU has been shown to possess a wide range of biological activities, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
DMPTU has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antifungal, and antibacterial activities. DMPTU has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Additionally, DMPTU has been shown to possess antioxidant and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of DMPTU is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins. DMPTU has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. DMPTU has also been shown to inhibit the activity of various bacterial and fungal enzymes.
Biochemical and Physiological Effects:
DMPTU has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. DMPTU has also been shown to possess antitumor, antifungal, and antibacterial activities. Additionally, DMPTU has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DMPTU has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized. DMPTU also possesses a wide range of biological activities, making it a useful compound for studying various biological processes. However, there are also some limitations to the use of DMPTU in lab experiments. DMPTU can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of DMPTU is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of DMPTU. One direction is the development of new drugs based on DMPTU. DMPTU has been shown to possess a wide range of biological activities, making it a promising candidate for the development of new drugs. Another direction is the study of the exact mechanism of action of DMPTU. Understanding the mechanism of action of DMPTU may lead to the development of more effective drugs based on this compound. Finally, the study of the toxicology of DMPTU is an important direction for future research. Understanding the toxicology of DMPTU may help to determine the safe dosage and potential side effects of this compound.
Méthodes De Synthèse
DMPTU can be synthesized using a two-step process. The first step involves the reaction between 3,4-dimethoxyphenethylamine and 4,6-dimethyl-2-pyridinecarboxaldehyde to form an intermediate product. The second step involves the reaction between the intermediate product and thiourea to form DMPTU.
Propriétés
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4,6-dimethylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12-9-13(2)20-17(10-12)21-18(24)19-8-7-14-5-6-15(22-3)16(11-14)23-4/h5-6,9-11H,7-8H2,1-4H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQDBXVIPWCWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)NCCC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B5870753.png)



![4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B5870781.png)
![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5870785.png)
![4-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5870792.png)
![5-{[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5870806.png)
![2,4-dichloro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5870817.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5870833.png)
![N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5870840.png)


